molecular formula C11H9NO3 B8793144 4-Hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde CAS No. 65740-49-0

4-Hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde

Cat. No.: B8793144
CAS No.: 65740-49-0
M. Wt: 203.19 g/mol
InChI Key: VMDBJBQFGBVZKR-UHFFFAOYSA-N
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Description

4-Hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde is a quinolinone derivative, a class of compounds known for their diverse biological activities. Quinolinones are heterocyclic aromatic organic compounds that have a wide range of applications in medicinal chemistry, including antimicrobial, antiviral, and anticancer activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde typically involves multi-step organic reactions. One common method is the cyclization of appropriate aniline derivatives with suitable aldehydes and ketones under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the quinolinone ring.

Industrial Production Methods

Industrial production of quinolinone derivatives often involves large-scale organic synthesis techniques. These methods may include batch or continuous flow processes, utilizing high-pressure reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: Conversion to quinolinone oxides using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction of the formyl group to an alcohol using reducing agents such as sodium borohydride.

    Substitution: Electrophilic or nucleophilic substitution reactions at the quinolinone ring, often using halogenating agents or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Acidic or basic catalysts, such as sulfuric acid or sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone oxides, while reduction may produce alcohol derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A parent compound of quinolinone, known for its antimalarial properties.

    4-hydroxyquinoline: A derivative with similar biological activities.

    2-methylquinoline: Another quinoline derivative with diverse applications.

Uniqueness

4-Hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity compared to other quinolinone derivatives.

Properties

CAS No.

65740-49-0

Molecular Formula

C11H9NO3

Molecular Weight

203.19 g/mol

IUPAC Name

4-hydroxy-1-methyl-2-oxoquinoline-3-carbaldehyde

InChI

InChI=1S/C11H9NO3/c1-12-9-5-3-2-4-7(9)10(14)8(6-13)11(12)15/h2-6,14H,1H3

InChI Key

VMDBJBQFGBVZKR-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(=C(C1=O)C=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

The product from Step (1) was dissolved in distilled water (50 ml) by gentle warming and then the resulting solution was filtered. The clear filtrate was cooled in an ice bath and acidified to pH3 with mineral acid. The resulting crystalline precipitate was washed with water and dried to give 1 -methyl-3-formyl-4-hydroxy-2(1H)-quinolinone. That the expected product was obtained was confirmed by the spectral data. MS: m/e 203 (M+); NMR (CDCl3): δ3.6 (s, 3H, NCH3), 10.28 (s, 1H, CHO) ppm.
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